molecular formula C6H5NO2S B1584256 2-Nitrothiophenol CAS No. 4875-10-9

2-Nitrothiophenol

Cat. No.: B1584256
CAS No.: 4875-10-9
M. Wt: 155.18 g/mol
InChI Key: JKIFPWHZEZQCQA-UHFFFAOYSA-N
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Description

2-Nitrothiophenol, also known as 2-nitrobenzenethiol, is an organosulfur compound with the molecular formula C6H5NO2S. It is characterized by a nitro group (-NO2) and a thiol group (-SH) attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Nitrothiophenol can be synthesized through several methods. One common approach involves the nitration of thiophenol using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to prevent over-nitration and to ensure the selective formation of the 2-nitro derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrothiophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrothiophenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-nitrothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 2-Nitrothiophenol is unique due to the presence of both a nitro and a thiol group, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .

Biological Activity

2-Nitrothiophenol (2-NTP) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a nitro group (NO2-NO_2) attached to a thiophenol structure, which contributes to its unique chemical properties. The presence of the nitro group can influence the compound's reactivity, polarity, and interaction with biological molecules.

Antimicrobial Activity

Research indicates that nitro compounds, including 2-NTP, exhibit significant antimicrobial properties. The nitro group can trigger redox reactions within microbial cells, leading to toxicity and cell death. This mechanism has been observed not only in bacteria but also in multicellular organisms like parasites .

  • Case Study : A study reported that 2-NTP and related nitrothiophenes were tested for their bactericidal and fungicidal activities. However, the results indicated that 2-NTP exhibited negligible activity against various pathogens .

Anticancer Potential

Nitro compounds are known for their potential as anticancer agents. The ability of the nitro group to act as both a pharmacophore and a toxicophore makes it an interesting target for drug development. The reduction of the nitro group can lead to the formation of reactive intermediates that may interact with cellular macromolecules, potentially inhibiting tumor growth .

  • Research Findings : A review highlighted that certain nitro compounds have shown promise in inhibiting various cancer cell lines, suggesting that structural modifications could enhance their efficacy .

Enzyme Inhibition

2-NTP has been explored for its potential to inhibit specific enzymes. For instance, it has been used as a substrate in assays measuring thiaminase I activity, where its consumption is indicative of enzyme activity . This property may be leveraged in developing assays for enzyme-related diseases.

The biological activity of 2-NTP is largely attributed to the following mechanisms:

  • Redox Reactions : The nitro group facilitates redox reactions leading to the generation of reactive oxygen species (ROS), which can damage cellular components.
  • Protein Interactions : The electronic properties of 2-NTP allow it to interact with amino acids in proteins, potentially altering enzyme functions or signaling pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialNegligible activity against bacteria and fungi
AnticancerPotential growth inhibition in cancer cell lines
Enzyme InhibitionUsed as a substrate for thiaminase I assays

Properties

IUPAC Name

2-nitrobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-7(9)5-3-1-2-4-6(5)10/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKIFPWHZEZQCQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197602
Record name o-Nitrobenzenethiol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4875-10-9
Record name 2-Nitrobenzenethiol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Nitrobenzenethiol
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Record name o-Nitrobenzenethiol
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Record name o-nitrobenzenethiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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